Ribostamycin sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El sulfato de ribostamicina es un antibiótico aminoglucósido de amplio espectro aislado de la bacteria Streptomyces ribosidificus . Está reconocido como un antimicrobiano de importancia crítica por la Organización Mundial de la Salud debido a su eficacia contra una amplia gama de infecciones bacterianas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del sulfato de ribostamicina implica la fermentación de Streptomyces ribosidificus, seguida de procesos de extracción y purificación. El caldo de fermentación se diluye normalmente, y el pH se ajusta para optimizar el proceso de extracción . La separación primaria implica la eliminación de pigmentos y subproductos mediante sistemas cromatográficos continuos, seguida de la concentración utilizando membranas de nanofiltración o ósmosis inversa . El producto final se obtiene mediante pasos de purificación adicionales, lo que garantiza altos niveles de pureza .

Métodos de producción industrial: La producción industrial del sulfato de ribostamicina emplea técnicas de fermentación y extracción similares a mayor escala. El proceso implica métodos continuos de intercambio iónico para lograr sulfato de ribostamicina de alta pureza . Este método asegura la eliminación eficiente de impurezas y subproductos, lo que da como resultado un producto con alta pureza por HPLC .

Análisis De Reacciones Químicas

Resistance Enzymes ( ):

- APH(2'')-Ia kinase : Phosphorylates ribostamycin at the 2''-OH group, reducing ribosomal binding affinity. Structural studies reveal two binding conformations:

- Ribose-down: Minimal enzyme conformational change (PDB: 6BGV).

- Ribose-up: Helical subdomain closure, similar to neomycin binding (PDB: 6BGX).

Derivatives ( ):

- 6'-N-Acetyl-ribostamycin : Reduces ribosomal binding (IC₅₀ = 0.75 μM vs. 0.15 μM for parent).

- 3-N-Acetyl-ribostamycin : Minimal impact on subunit rotation dynamics (IC₅₀ = 34 μM).

Ribosomal Binding and Mechanism of Action

Ribostamycin sulfate interacts with bacterial ribosomes via:

Binding Sites ( ):

| Subunit | Interaction | Impact |

|---|---|---|

| 30S (h44) | Hydrogen bonds with A1408, G1491 | Misreading of mRNA |

| 50S (H69) | Electrostatic interactions with phosphate backbone | Inhibition of translocation |

Key Structural Motifs :

- DOS core : Critical for h44 major groove recognition.

- Ribose moiety : Stabilizes H69 interaction at neutral pH.

Antiviral and Off-Target Interactions

Recent studies highlight non-antibiotic applications:

Protein Disulfide Isomerase (PDI) Inhibition ( ):

- Binding : Ribostamycin competes with LGALS9 at PDI’s thioredoxin-like domain (Kd = 1.2 μM).

- Impact : Alters disulfide bond dynamics in viral glycoproteins (e.g., CHIKV E1/E2) .

Hydrolytic Degradation ( ):

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 3 | Cleavage of glycosidic bonds | 2.1 h |

| pH 7.4 | Minimal degradation | >48 h |

| pH > 10 | Oxidation of amine groups | 6.8 h |

Spectroscopic Data ( ):

| Parameter | Value |

|---|---|

| HR-FAB-MS | m/z 637.3033 [M+Na]⁺ |

| ¹H-NMR (D₂O) | δ 5.32 (H1', J = 3.5 Hz), δ 3.89 (H6, br s) |

| Specific Rotation | [α]²⁰/D +44° (c = 1, H₂O) |

Aplicaciones Científicas De Investigación

Antibacterial Activity

Ribostamycin exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves binding to the bacterial 30S ribosomal subunit, which inhibits protein synthesis by causing misreading of mRNA and blocking the translocation of peptidyl-tRNA .

Minimum Inhibitory Concentration (MIC) Studies

Recent studies have evaluated the MIC of ribostamycin against various pathogens:

The combination of ribostamycin with ethylenediaminetetraacetic acid (EDTA) has shown an 8-fold enhancement in potency against certain strains of E. coli, indicating a promising strategy for overcoming antibiotic resistance .

Clinical Applications

This compound is primarily utilized in treating a variety of infections, particularly in hospital settings. Its applications include:

- Sepsis

- Skin Infections : Superficial and deep skin infections, including chronic pyoderma and osteomyelitis.

- Respiratory Infections : Acute bronchitis, pneumonia, pulmonary abscess.

- Urinary Tract Infections : Cystitis and pyelonephritis.

- Other Infections : Gonococcal infections, peritonitis, cholecystitis, dacryocystitis, keratitis, otitis media, sinusitis .

Pharmacological Insights

Ribostamycin is classified as a critically important antimicrobial by the World Health Organization due to its effectiveness against resistant bacterial strains. Its pharmacological profile includes:

| Property | Details |

|---|---|

| Target Mechanism | Binds to 30S ribosomal subunit |

| Broad-Spectrum Activity | Effective against various bacterial pathogens |

| Adverse Reactions | Renal dysfunction, liver disorder, rash |

Research Developments

Recent research has focused on enhancing the clinical efficacy of ribostamycin through combination therapies and novel delivery methods. Studies indicate that ribostamycin can be effectively combined with other agents like EDTA to improve its antibacterial spectrum and reduce resistance .

Case Studies

Several case studies have documented the successful use of ribostamycin in treating resistant infections:

- A study reported the use of ribostamycin in a patient with chronic respiratory lesions who showed significant improvement after treatment.

- Another case highlighted its role in managing complicated skin infections where conventional antibiotics failed.

These cases underscore the potential of ribostamycin as a viable option for treating difficult-to-manage infections.

Mecanismo De Acción

El sulfato de ribostamicina ejerce sus efectos uniéndose a la subunidad ribosomal 30S bacteriana, inhibiendo la translocación del peptidil-tRNA del sitio A al sitio P . Esta unión provoca una lectura errónea del ARNm, dejando a la bacteria incapaz de sintetizar proteínas vitales para su crecimiento . El mecanismo exacto de acción implica múltiples dianas moleculares, incluida la proteína disulfuro-isomerasa y varias proteínas ribosómicas .

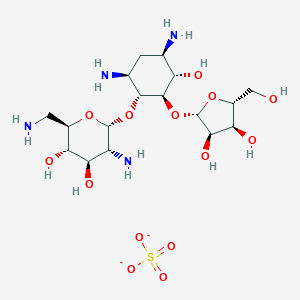

Comparación Con Compuestos Similares

El sulfato de ribostamicina forma parte de la clase de antibióticos aminoglucósidos, que incluye otros compuestos como la gentamicina, la neomicina y la estreptomicina . Comparado con estos compuestos similares, el sulfato de ribostamicina es único debido a su estructura específica, que incluye tres subunidades cíclicas: 2-desoxiestreptamina, neosamina C y ribosa . Esta estructura contribuye a su actividad de amplio espectro y eficacia contra una amplia gama de infecciones bacterianas .

Propiedades

Número CAS |

53797-35-6 |

|---|---|

Fórmula molecular |

C17H36N4O14S |

Peso molecular |

552.6 g/mol |

Nombre IUPAC |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |

InChI |

InChI=1S/C17H34N4O10.H2O4S/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17;1-5(2,3)4/h4-17,22-27H,1-3,18-21H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17?;/m1./s1 |

Clave InChI |

RTCDDYYZMGGHOE-CZUQXGEQSA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N.[O-]S(=O)(=O)[O-] |

SMILES isomérico |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)OC3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N.OS(=O)(=O)O |

SMILES canónico |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N.OS(=O)(=O)O |

Key on ui other cas no. |

53797-35-6 |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

Vistamycin Sulfate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.